
4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is structurally related to various other compounds that have been synthesized and characterized in recent studies, which include different substituents on the thiazole ring and various aromatic systems attached to it. These compounds have been of interest due to their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of bromoacetyl compounds with thiourea or substituted thioureas. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a phenylthiosemicarbazide in the presence of a nickel(II) nitrate catalyst . Similarly, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . These methods could potentially be adapted for the synthesis of "4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which provide insight into the electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents on the aromatic systems and the thiazole ring itself. The presence of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in various chemical reactions. For instance, the presence of a chlorophenyl group can facilitate interactions such as hydrogen bonding and π-stacking, which can be crucial in the formation of crystal structures . The chemical behavior of "4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine" would likely be influenced by the chlorophenyl and pyridinylmethyl groups, affecting its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be assessed through various analytical techniques. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information on the thermal stability of the compounds . The electronic absorption spectra can be predicted using time-dependent DFT (TD-DFT) calculations, which can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule . The frontier molecular orbital (FMO) analysis can give insights into the electronic structure and potential reactivity of the compound . Additionally, the biological activity of thiazole derivatives can be evaluated through screening for antifungal and antibacterial properties, as demonstrated by some compounds showing excellent activity .
Wissenschaftliche Forschungsanwendungen
Synthesis, Characterization, and Antimicrobial Evaluation
A compound related to 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine demonstrated moderate antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and significant antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018). The same compound was studied for its antimicrobial effectiveness and underwent computational analysis for thermodynamic parameters using density functional theory (DFT) (Kubba & Rahim, 2018).
Corrosion Inhibition
Quantum Chemical and Molecular Dynamics Simulation Studies
The compound, among others, was evaluated for its corrosion inhibition performance on iron metal. Quantum chemical parameters and molecular dynamics simulations were employed, demonstrating theoretical data in good agreement with earlier reported experimental results (Kaya et al., 2016).
Crystal Structure Analysis
Synthesis and Characterization of N,4-diphenyl Thiazole-2-amine Derivatives
Derivatives of the compound were synthesized and characterized, with structural confirmation through single crystal X-ray diffraction studies. The study emphasized intermolecular hydrogen bonding and analyzed C-H···π and π···π stacking interactions using Hirshfeld surface analysis (Nadaf et al., 2019).
Anti-inflammatory Applications
Synthesis and Biological Evaluation as 5-Lipoxygenase Inhibitors
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including the compound of interest, were found to exhibit anti-inflammatory activity by directly inhibiting 5-lipoxygenase, a key enzyme in leukotrienes synthesis involved in inflammation-related diseases (Suh et al., 2012).
Drug Transport and Delivery
Gold Nanoparticles Stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole Complex
The complex was synthesized to improve solubility and stability, forming a ternary system with gold nanoparticles for drug transport, demonstrating a novel system for drug delivery (Asela et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-5-3-12(4-6-13)14-10-20-15(19-14)18-9-11-2-1-7-17-8-11/h1-8,10H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGRRWLWTJXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)
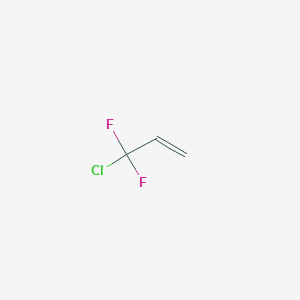
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)
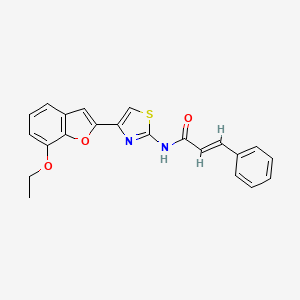
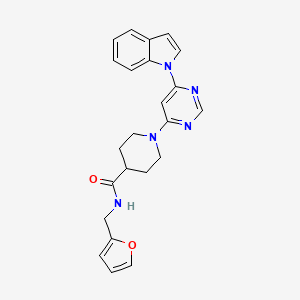
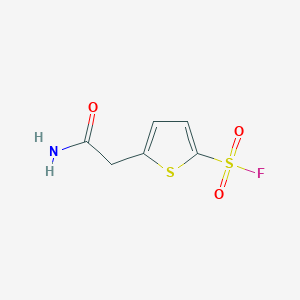
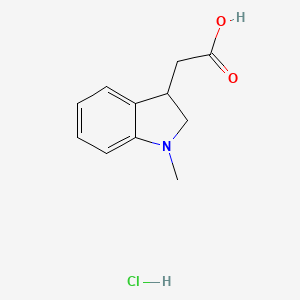
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)